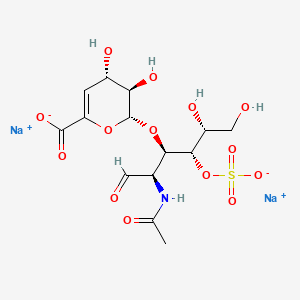

Chondroitin disaccharide deltadi-4S disodium

Description

Architectural Significance in Chondroitin Sulfate and Dermatan Sulfate

Chondroitin disaccharide deltadi-4S disodium serves as the fundamental building block of CS-A (chondroitin 4-sulfate) and contributes to hybrid CS/DS chains. The compound’s structure—ΔGlcA(β1→3)GalNAc4S—mirrors the most prevalent sulfation pattern in mammalian CS, where approximately 70–80% of disaccharides contain 4-O-sulfation on GalNAc. This sulfation directs GAG chain conformation through electrostatic interactions, enabling precise binding to growth factors like fibroblast growth factor-2 (FGF-2) and transforming growth factor-β (TGF-β).

In dermatan sulfate, the epimerization of ΔGlcA to iduronic acid (IdoA) introduces conformational flexibility, allowing DS chains to adopt multiple helical geometries. However, the 4-O-sulfation on GalNAc remains conserved, stabilizing interactions with collagen fibrils and serine protease inhibitors. Nuclear magnetic resonance (NMR) studies demonstrate that the ΔGlcA-GalNAc4S unit adopts a rigid chair conformation in CS, whereas IdoA-containing DS disaccharides exhibit dynamic equilibrium between $$ ^1C4 $$ and $$ ^2S0 $$ puckering states.

The disaccharide’s sodium counterions (2 mol per molecule) enhance water solubility (10 mg/mL in aqueous solutions), facilitating its use in biophysical assays. This property is critical for mimicking physiological conditions in studies of GAG hydration shells and ion-binding properties.

Influence on Proteoglycan Function

Aggrecan, versican, and other CS-containing proteoglycans rely on 4-sulfated disaccharides for load-bearing cartilage mechanics. Molecular dynamics simulations reveal that clusters of ΔGlcA-GalNAc4S units create fixed charge densities (−2.2 mmol/g wet tissue), enabling cartilage to withstand compressive forces through Donnan osmotic pressure. The disaccharide’s sulfate group also mediates interactions with collagen IX via hydrogen bonding networks, stabilizing the collagen-GAG interface in articular cartilage.

In neural tissues, CS-4S disaccharides regulate axon guidance by modulating semaphorin-3A binding. In vitro experiments show that synthetic ΔGlcA-GalNAc4S oligomers competitively inhibit semaphorin-3A’s repulsive signaling at half-maximal inhibitory concentrations (IC₅₀) of 12–18 μM, underscoring their role in nervous system development.

Properties

IUPAC Name |

disodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-5,6-dihydroxy-1-oxo-4-sulfonatooxyhexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO14S.2Na/c1-5(18)15-6(3-16)11(12(8(20)4-17)29-30(24,25)26)28-14-10(21)7(19)2-9(27-14)13(22)23;;/h2-3,6-8,10-12,14,17,19-21H,4H2,1H3,(H,15,18)(H,22,23)(H,24,25,26);;/q;2*+1/p-2/t6-,7-,8+,10+,11+,12-,14-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRMXDKXNRVAFE-WBOKVGFFSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)OS(=O)(=O)[O-])OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)OS(=O)(=O)[O-])O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)[O-])O)O.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NNa2O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745600 | |

| Record name | Disodium 2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranuronosyl)-4-O-sulfonato-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136144-56-4 | |

| Record name | Chondroitin disaccharide deltadi-4S disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136144564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 2-acetamido-2-deoxy-3-O-(4-deoxy-alpha-L-threo-hex-4-enopyranuronosyl)-4-O-sulfonato-D-galactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHONDROITIN DISACCHARIDE .DELTA.DI-4S DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JE8ZX518F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Enzymatic Synthesis Methods

Enzymatic synthesis remains the most widely adopted approach for producing chondroitin disaccharide deltadi-4S disodium due to its specificity and ability to preserve the native sulfation pattern. This method leverages chondroitinase enzymes, such as chondroitinase ABC (ChABC), to cleave chondroitin sulfate polysaccharides into unsaturated disaccharides . The process begins with the extraction of chondroitin sulfate from animal cartilage (e.g., shark, bovine, or porcine sources) , followed by enzymatic digestion under controlled conditions.

Key parameters influencing enzymatic efficiency include pH, temperature, and enzyme-to-substrate ratio. Optimal activity for ChABC is observed at pH 7.5–8.0 and 37°C, with digestion times ranging from 12 to 24 hours . A study using fixed rodent brain tissue demonstrated that 30 μm-thick sections treated with ChABC yielded Δ4S- and Δ6S-CS disaccharides, which were subsequently isolated via centrifugal filtration . The enzymatic method ensures high regioselectivity, critical for maintaining the 4-sulfation (CS-A) profile of the target disaccharide .

Chemical Synthesis Approaches

Chemical synthesis offers an alternative route, particularly for laboratories aiming to avoid animal-derived materials. This method involves the stepwise assembly of monosaccharide units, followed by sulfation and sodium salt formation. The core strategy includes:

-

Protection-Deprotection Strategy :

-

Sulfation :

-

Deprotection and Salt Formation :

While chemical synthesis provides precise control over sulfation patterns, it often requires multiple purification steps and yields lower quantities compared to enzymatic methods .

Purification and Characterization Techniques

Post-synthesis purification is essential to isolate chondroitin disaccharide deltadi-4S disodium from reaction byproducts. Common techniques include:

-

Ion-Exchange Chromatography :

DEAE-Sephacel columns are used to separate sulfated disaccharides based on charge differences. Elution with a NaCl gradient (0.1–1.0 M) effectively resolves Δ4S-CS from other isomers . -

Gel Filtration Chromatography :

Sephadex G-25 columns remove unreacted monosaccharides and salts, achieving >95% purity . -

Centrifugal Filtration :

Ultracel membranes (3 kDa MWCO) concentrate the disaccharide solution while eliminating enzymes and larger polysaccharides .

Characterization relies on mass spectrometry (MS) and nuclear magnetic resonance (NMR). Direct infusion tandem MS (DI-MS/MS) distinguishes Δ4S-CS (m/z 458 → 300) from Δ6S-CS (m/z 458 → 282) . -NMR confirms the unsaturated bond (δ 5.6–6.0 ppm) and sulfation pattern .

Analytical Methods for Quality Assurance

Quality control ensures batch consistency and compliance with research standards. The following methods are employed:

| Parameter | Method | Conditions |

|---|---|---|

| Purity | HPLC-UV | C18 column, 0.1% TFA/ACN gradient |

| Sulfation Degree | Electrophoresis | 0.1 M phosphate buffer, pH 6.8 |

| Molecular Weight | MALDI-TOF MS | 2,5-Dihydroxybenzoic acid matrix |

Recent advancements in liquid chromatography–tandem MS (LC-MS/MS) enable simultaneous quantification of Δ0S-, Δ4S-, Δ6S-, and Δ4S6S-CS disaccharides, providing a comprehensive sulfation profile .

Comparative Analysis of Synthesis Methods

| Method | Yield | Purity | Time | Cost |

|---|---|---|---|---|

| Enzymatic | 60–75% | >90% | 24–48 h | $$ |

| Chemical | 30–50% | 85–95% | 72–96 h | $$$$ |

Enzymatic synthesis is favored for scalability and cost-effectiveness, whereas chemical synthesis is reserved for applications requiring custom sulfation patterns .

Chemical Reactions Analysis

Types of Reactions: Chondroitin disaccharide deltadi-4S disodium undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups.

Reduction: This reaction involves the conversion of carbonyl groups to hydroxyl groups.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of chondroitin disaccharide deltadi-4S disodium .

Scientific Research Applications

Biochemical Research Applications

Substrate for Enzyme Characterization

Chondroitin disaccharide deltadi-4S serves as a substrate for the identification and characterization of specific enzymes, such as Clostridium perfringens unsaturated glucuronyl hydrolase. This enzyme is critical for understanding the biochemical pathways involving chondroitin sulfate and its derivatives. The compound is utilized to study enzyme kinetics and mechanisms, providing insights into GAG metabolism and its implications in health and disease .

Reference Compound in Analytical Chemistry

This disaccharide acts as a reference compound in the analysis of chondroitin disaccharide sulfates. It aids in the quantification of other chondroitin sulfate derivatives through advanced analytical techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC). By establishing a baseline with deltadi-4S, researchers can accurately assess the structural variations and concentrations of related compounds in biological samples .

Clinical Applications

Role in Disease Diagnosis

Recent studies highlight the potential of chondroitin disaccharide deltadi-4S in diagnosing neurological diseases. For instance, alterations in chondroitin sulfate composition, particularly in brain tissue, have been linked to conditions like Alzheimer's disease and schizophrenia. The ability to quantify specific disaccharides, including deltadi-4S, allows for improved diagnostic accuracy and understanding of disease progression .

Therapeutic Potential

Chondroitin disaccharides are being investigated for their therapeutic effects in joint health and inflammation management. Deltadi-4S has shown promise in modulating inflammatory responses and promoting cartilage repair. Clinical trials are ongoing to evaluate its efficacy as a treatment for osteoarthritis, where it may help alleviate pain and improve joint function .

Case Study 1: Neurological Disease Biomarker

A study conducted by researchers analyzed the composition of chondroitin sulfate disaccharides in human brain tissue samples from patients diagnosed with Alzheimer's disease. They found significant differences in the levels of deltadi-4S compared to healthy controls, suggesting its potential as a biomarker for early diagnosis .

Case Study 2: Osteoarthritis Treatment

In a randomized clinical trial involving patients with osteoarthritis, administration of chondroitin disaccharide deltadi-4S showed a statistically significant reduction in pain scores compared to placebo groups. Patients reported improved mobility and reduced inflammation markers after eight weeks of treatment .

Mechanism of Action

The mechanism of action of chondroitin disaccharide deltadi-4S disodium involves its interaction with specific enzymes and proteins. It acts as a substrate for enzymes such as unsaturated glucuronyl hydrolase, which cleaves the disaccharide units. This interaction plays a crucial role in the degradation and remodeling of extracellular matrix components .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chondroitin disaccharide deltadi-4S disodium belongs to a family of unsaturated chondroitin disaccharides differentiated by sulfation position and degree. Below is a comparative analysis of its structural, functional, and analytical properties against related disaccharides.

Structural and Sulfation Patterns

Analytical Differentiation

Sulfation patterns significantly alter chromatographic and mass spectrometric profiles:

- HPLC Retention Times : Δdi-4S elutes earlier than Δdi-6S due to reduced hydrophobicity from 4-O-sulfation .

- Mass Spectrometry : Δdi-4S (m/z 458.1 [M-H]⁻) and Δdi-6S (m/z 458.1 [M-H]⁻) are isobaric but distinguishable via MS/MS fragmentation patterns (e.g., sulfate loss at C4 vs. C6) .

- Occurrence in Natural Sources :

Enzymatic Specificity

- Chondroitin lyase AC-II preferentially cleaves CS-A (Δdi-4S-rich) over CS-C (Δdi-6S-rich) .

- Contaminating sulfatases in lyase preparations may desulfate Δdi-4S to Δdi-0S, complicating analysis .

Key Research Findings

Sulfation Variability : Commercial CS samples exhibit wide variability in Δdi-4S content (1–9%) due to source (bovine, marine) and extraction methods .

Therapeutic Potential: Δdi-4S is being explored in osteoarthritis treatment for its role in cartilage repair, though efficacy correlates with sulfation consistency .

Biological Activity

Chondroitin disaccharide deltadi-4S disodium (also known as Δ4S-CS) is a sulfated glycosaminoglycan that plays a significant role in various biological processes, particularly in the context of cartilage health and neurological function. This article explores its biological activity, including mechanisms of action, clinical implications, and relevant case studies.

Structure and Composition

Chondroitin disaccharide deltadi-4S disodium is a derivative of chondroitin sulfate, characterized by its specific sulfation pattern at the 4-position of the galactosamine residue. The general formula for this compound is . Its structural specificity is crucial for its biological activity.

- Cartilage Protection :

- Neuronal Function :

- Inflammatory Response Modulation :

Clinical Applications

Chondroitin disaccharide deltadi-4S disodium has several clinical applications:

- Osteoarthritis Treatment : It is recognized as a symptomatic slow-acting drug for osteoarthritis (SYSADOA). Clinical trials have demonstrated its efficacy in reducing pain and improving joint function .

- Neuroprotection : Given its role in modulating neuronal behavior, Δ4S-CS is being investigated for potential applications in neurodegenerative diseases and nerve injury recovery .

Research Findings and Case Studies

-

Quantitative Analysis :

A study employing mass spectrometry techniques quantified the presence of Δ4S-CS in brain tissue samples, revealing its importance in maintaining perineuronal net integrity. Alterations in the ratio of Δ4S to other chondroitin sulfate types were linked to various neurological conditions . -

In Vitro Studies :

In vitro experiments demonstrated that different chondroitin sulfate formulations could significantly affect the expression of key proteins involved in cartilage health. For example, one formulation increased collagen type II expression while another led to higher levels of inflammatory markers . -

Diabetes Impact :

Research has shown that diabetic conditions can alter the sulfation patterns of chondroitin sulfate, potentially impacting its biological activity and efficacy in therapeutic applications .

Table 1: Comparison of Biological Effects of Different Chondroitin Sulfate Formulations

| Formulation | IL-6 Production | MMP-1 Production | Collagen Type II Expression |

|---|---|---|---|

| CS1 | Increased | Increased | Decreased |

| CS2 | Decreased | Decreased | Increased |

| CS3 | Trend towards decrease | Trend towards decrease | Increased |

Q & A

Q. What are the standard analytical methods for determining the sulfation pattern and purity of chondroitin disaccharide Δdi-4S disodium in biological samples?

- Methodological Answer : The sulfation pattern and purity of Δdi-4S disodium can be analyzed using a combination of enzymatic digestion and chromatographic separation. For example:

- Step 1 : Digest chondroitin sulfate (CS) chains with chondroitinase ABC or AC to generate unsaturated disaccharides, including Δdi-4S .

- Step 2 : Separate disaccharides via SAX-HPLC (strong anion exchange HPLC) or UPLC-MS (ultra-performance liquid chromatography coupled with mass spectrometry). SAX-HPLC distinguishes sulfation isomers based on retention times , while UPLC-MS provides mass confirmation (e.g., m/z 458.1 for Δdi-4S) .

- Step 3 : Quantify using peak area integration relative to certified standards, as described in pharmacopeial protocols .

Q. How can researchers validate the accuracy of disaccharide quantification in complex biological matrices (e.g., skin, serum)?

- Methodological Answer : Validation requires:

- Internal standards : Use fluorescently labeled disaccharides (e.g., 2-aminobenzamide derivatives) to correct for recovery losses during sample preparation .

- Spike-and-recovery experiments : Add known amounts of Δdi-4S disodium to biological samples and measure recovery rates .

- Cross-validation : Compare results across orthogonal techniques (e.g., SAX-HPLC vs. UPLC-MS) to rule out matrix interference .

Advanced Research Questions

Q. How should researchers resolve contradictory data between disaccharide composition analysis and functional studies (e.g., growth factor binding)?

- Methodological Answer : Contradictions often arise because disaccharide composition alone does not reveal sulfation sequence or chain conformation . To address this:

- Orthogonal techniques : Combine enzymatic mapping with ion mobility mass spectrometry (IMS) or NMR to probe sulfation microheterogeneity .

- Functional assays : Perform competitive binding studies (e.g., surface plasmon resonance) using synthetic Δdi-4S oligosaccharides to correlate sulfation patterns with bioactivity .

Q. What experimental design is optimal for studying the structure-function relationship of Δdi-4S in proteoglycan interactions?

- Methodological Answer : A multi-stage approach is recommended:

- Stage 1 : Generate Δdi-4S-enriched oligosaccharides via controlled chondroitinase digestion .

- Stage 2 : Characterize sulfation patterns using tandem MS (e.g., CID or ETD fragmentation) to confirm 4S sulfation at GalNAc residues .

- Stage 3 : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins (e.g., growth factors like FGF-2) .

Q. How can researchers address challenges in sequencing chondroitin sulfate chains beyond disaccharide-level analysis?

- Methodological Answer : Advanced sequencing requires:

- Partial enzymatic digestion : Use chondroitinase AC/ABC with limited hydrolysis to generate oligosaccharides of defined length .

- High-resolution MS : Employ MALDI-TOF/TOF or ESI-Q-TOF to resolve sulfation patterns in tetra- or hexasaccharides .

- Bioinformatics tools : Apply algorithms like GlycoWorkbench to interpret MS/MS spectra and reconstruct sulfation sequences .

Q. What strategies mitigate interference from nonspecific disaccharides (e.g., Δdi-0S or Δdi-6S) during Δdi-4S quantification?

- Methodological Answer :

- Chromatographic optimization : Adjust mobile phase pH and ion strength in SAX-HPLC to enhance separation of Δdi-4S from Δdi-0S/6S .

- Selective enzymatic digestion : Pre-treat samples with chondroitinase AC (cleaves CS-A/C but not CS-B) to isolate Δdi-4S from dermatan sulfate-derived disaccharides .

- Data normalization : Calculate Δdi-4S abundance as a percentage of total sulfated disaccharides (ΣrU/ΣrS) to account for nonspecific peaks .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.